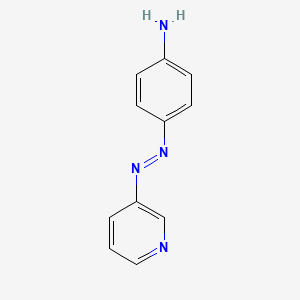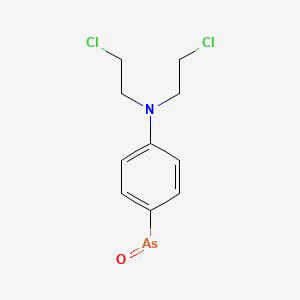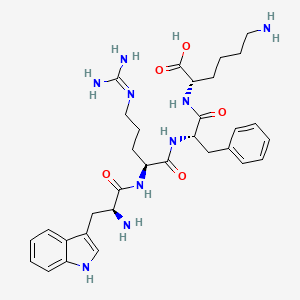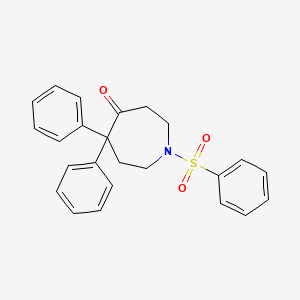
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two methyl groups attached to the nitrogen atoms and a nitrophenyl group attached to the hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroaniline with dimethyl sulfate to form 4-nitro-N,N-dimethylaniline. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1,2-dimethyl-1-(4-aminophenyl)hydrazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,2-dimethyl-1-(4-aminophenyl)hydrazine.
Substitution: Formation of various substituted hydrazine derivatives.
Applications De Recherche Scientifique
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-dimethyl-1-(4-nitrophenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylhydrazine: Lacks the nitrophenyl group and has different chemical and biological properties.
4-Nitrophenylhydrazine: Lacks the dimethyl groups and exhibits different reactivity and applications.
1,1-Dimethylhydrazine: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine is unique due to the presence of both dimethyl and nitrophenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
915788-09-9 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
1,2-dimethyl-1-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-9-10(2)7-3-5-8(6-4-7)11(12)13/h3-6,9H,1-2H3 |
Clé InChI |
RIEWWVQOMHIUAG-UHFFFAOYSA-N |
SMILES canonique |
CNN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)

![8-Bromo-2-(bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14177591.png)
![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
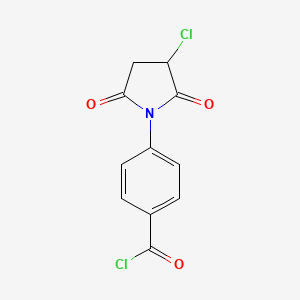
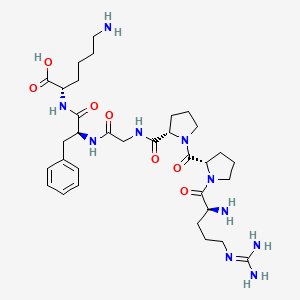
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
